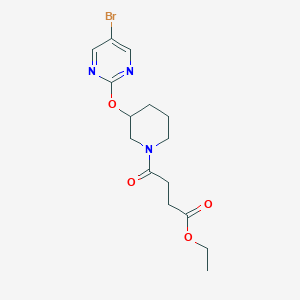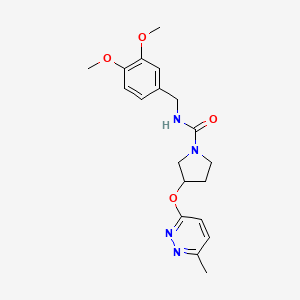
3-(2-bromophenyl)-5-methyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(2-bromophenyl)-5-methyl-4H-1,2,4-triazole is part of the 1,2,4-triazole family, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. The incorporation of the bromophenyl group may influence its chemical reactivity and potential for further functionalization.
Synthesis Analysis
The synthesis of this compound derivatives typically involves the cyclization of thiosemicarbazides under acidic or basic conditions. A scalable, chromatography-free synthesis method was developed for a related compound, 2-(3-bromophenyl)-2H-1,2,3-triazole, indicating the potential for efficient synthesis of closely related triazole compounds (Kohler, Schindelholz, & Schäfer, 2023).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including those with bromophenyl groups, has been extensively studied using X-ray crystallography and theoretical methods such as density functional theory (DFT). These studies help in understanding the geometry, electronic structure, and potential interaction sites of the molecules for binding with biological targets or undergoing chemical reactions (Liu et al., 2009).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties Derivatives of 3-(2-bromophenyl)-5-methyl-4H-1,2,4-triazole have been studied for their antimicrobial and antifungal properties. These compounds demonstrate considerable potential as pharmacological agents due to their high antimicrobial and antifungal effect while maintaining low toxicity. The structure-activity relationship reveals that the antimicrobial effect intensifies with the lengthening of the carbon radical in the molecule, emphasizing the importance of structural modification in enhancing biological efficacy (Safonov & Panasenko, 2022).
Antimicrobial Effect in Veterinary Applications The this compound derivatives have also been assessed in veterinary applications. A study focused on the morphological composition of the blood of animals and individual biochemical indicators, using a potential drug with a mixture of two active compounds, including a this compound derivative. The results indicated positive clinical and laboratory changes in the animals, showcasing the utility of these compounds in veterinary medicine (Ohloblina, Bushuieva, & Parchenko, 2022).
Potential as Antimicrobial Agents in Industry The broader application of this compound derivatives extends to the industry as well, where they are synthesized as novel antimicrobial agents. The diverse applications of these compounds in medicine, agriculture, and industry highlight their versatile nature and potential for various applications (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).
Propriétés
IUPAC Name |
3-(2-bromophenyl)-5-methyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQOQUJKQHCSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094653-15-2 |
Source


|
| Record name | 3-(2-bromophenyl)-5-methyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2494618.png)
![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide](/img/structure/B2494619.png)
![2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2494620.png)

![4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2494623.png)

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2494632.png)


